molecular formula C6H3ClF2O2S B128008 3,4-Difluorobenzenesulfonyl chloride CAS No. 145758-05-0

3,4-Difluorobenzenesulfonyl chloride

Cat. No.: B128008
CAS No.: 145758-05-0
M. Wt: 212.6 g/mol
InChI Key: FSGLUBQENACWCC-UHFFFAOYSA-N
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Description

3,4-Difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C(_6)H(_3)ClF(_2)O(_2)S. It is characterized by the presence of two fluorine atoms on the benzene ring and a sulfonyl chloride group. This compound is used in various chemical syntheses due to its reactivity and functional group versatility.

Scientific Research Applications

3,4-Difluorobenzenesulfonyl chloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Used in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: Plays a role in the development of drugs, especially those targeting specific enzymes or receptors.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

3,4-Difluorobenzenesulfonyl chloride causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Wash face, hands and any exposed skin thoroughly after handling . Wear protective gloves/protective clothing/eye protection/face protection . Use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3,4-Difluorobenzenesulfonyl chloride is a chemical reagent used in organic synthesis. Its primary targets are typically organic compounds, particularly those containing nucleophilic functional groups .

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in a process known as sulfonylation . This involves the transfer of the sulfonyl group (-SO2-) from the this compound to the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. In general, the introduction of a sulfonyl group can significantly alter the chemical properties of the target, potentially affecting its reactivity, solubility, and other characteristics .

Result of Action

The sulfonylation of a target molecule by this compound can result in significant changes to the target’s chemical behavior. For example, it has been used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for the compound to act. Additionally, the reaction is typically carried out in an organic solvent and may require a catalyst . The compound is also sensitive to moisture , so the reaction environment must be carefully controlled to prevent premature hydrolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzenesulfonyl chloride can be synthesized through the sulfonation of 3,4-difluorobenzene followed by chlorination. The typical synthetic route involves the following steps:

    Sulfonation: 3,4-Difluorobenzene is treated with sulfur trioxide (SO(_3)) or oleum to introduce the sulfonic acid group, forming 3,4-difluorobenzenesulfonic acid.

    Chlorination: The sulfonic acid is then chlorinated using thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to 3,4-difluorobenzenesulfonic acid or further to 3,4-difluorobenzene under specific conditions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Typical conditions include the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas in the presence of a catalyst can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K(_2)CO(_3)) are used in solvents such as dimethylformamide (DMF).

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Produced from reactions with alcohols or phenols.

    Aromatic Compounds: Resulting from coupling reactions.

Comparison with Similar Compounds

3,4-Difluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

  • 4-Nitrobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride

Uniqueness:

  • Fluorine Substitution: The presence of two fluorine atoms in the 3,4-positions provides unique electronic and steric properties, making it distinct from other sulfonyl chlorides.
  • Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can enhance its electrophilicity and stability.

Properties

IUPAC Name

3,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGLUBQENACWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371699
Record name 3,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145758-05-0
Record name 3,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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